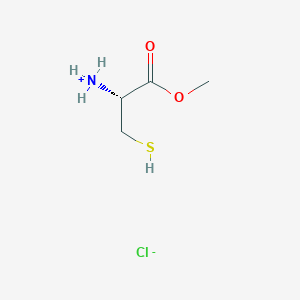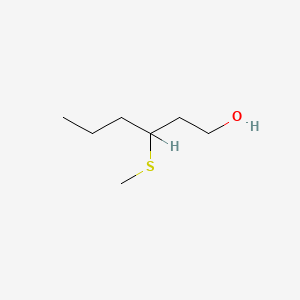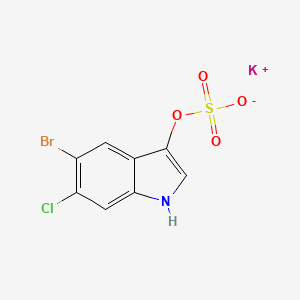
Dipotassium;trichlororuthenium;dichloride;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium;trichlororuthenium;dichloride;hydrate is a coordination compound containing ruthenium, potassium, and chlorine atoms Ruthenium is a transition metal known for its catalytic properties and is often used in various chemical reactions and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;trichlororuthenium;dichloride;hydrate typically involves the reaction of ruthenium trichloride hydrate with potassium chloride in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
RuCl3⋅xH2O+2KCl→K2[RuCl3]⋅yH2O
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using high-purity reagents and controlled environments to ensure consistency and quality. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
化学反応の分析
Types of Reactions
Dipotassium;trichlororuthenium;dichloride;hydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligands in the coordination sphere of ruthenium can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or carbonyls.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes or metallic ruthenium.
科学的研究の応用
Dipotassium;trichlororuthenium;dichloride;hydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions, including hydrogenation, oxidation, and polymerization reactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and as a component in drug delivery systems.
作用機序
The mechanism of action of dipotassium;trichlororuthenium;dichloride;hydrate involves its interaction with molecular targets such as DNA, proteins, and other cellular components. The compound can bind to these targets, leading to changes in their structure and function. For example, its interaction with DNA can result in the inhibition of DNA replication and transcription, ultimately leading to cell death .
類似化合物との比較
Similar Compounds
Ruthenium(III) chloride hydrate: A common precursor for various ruthenium complexes, known for its catalytic activity.
Dipotassium ruthenate: Another ruthenium compound with oxidation state +6, used in different catalytic applications.
Potassium perruthenate: A ruthenium compound with oxidation state +7, known for its strong oxidizing properties.
Uniqueness
Dipotassium;trichlororuthenium;dichloride;hydrate is unique due to its specific coordination environment and the presence of both potassium and chloride ligands. This unique structure imparts distinct chemical and physical properties, making it suitable for specific catalytic and material science applications.
特性
IUPAC Name |
dipotassium;trichlororuthenium;dichloride;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.2K.H2O.Ru/h5*1H;;;1H2;/q;;;;;2*+1;;+3/p-5 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVGBBZEPHUDFZ-UHFFFAOYSA-I |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].Cl[Ru](Cl)Cl.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5H2K2ORu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














